Product packaging for 3-Bromobenzylguanidine(Cat. No.:CAS No. 153881-05-1)

3-Bromobenzylguanidine

Cat. No.: B233431
CAS No.: 153881-05-1
M. Wt: 224.11 g/mol
InChI Key: NQAHHMUBLBQHKO-IUAIQHPESA-N
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Description

3-Bromobenzylguanidine is a key precursor for the synthesis of the positron emission tomography (PET) tracer ⁷⁶Br-meta-bromobenzylguanidine (⁷⁶Br-MBBG). This compound is an analog of both norepinephrine and the well-established radiopharmaceutical meta-iodobenzylguanidine (MIBG). Its primary research value lies in its high affinity for the norepinephrine transporter (NET), making it a crucial tool for investigating the sympathetic nervous system in cardiovascular and oncological studies . In oncology research, ⁷⁶Br-MBBG demonstrates high uptake and retention in NET-expressing tumors, such as pheochromocytoma, paraganglioma, and neuroblastoma. Studies in PC-12 tumor-bearing mice show that its accumulation correlates well with MIBG, providing a clear PET image for detecting neuroendocrine tumors and offering valuable information for predicting potential responsiveness to targeted radionuclide therapy . For cardiovascular research, ⁷⁶Br-MBBG allows for the quantitative mapping of cardiac sympathetic innervation. Isolated heart and animal studies confirm that its myocardial uptake is specific and can be inhibited by drugs like desipramine, which blocks the neuronal norepinephrine uptake-1 pathway. This makes it a powerful tracer for assessing sympathetic nerve integrity and function in heart disease models, including congestive heart failure and myocardial infarction . The compound is taken up by cells via the NET, and its kinetics can be characterized using compartmental modeling . This product is supplied for the purpose of chemical synthesis and research development. It is intended For Research Use Only and is not for diagnostic or therapeutic use in humans. Researchers should handle this compound following all applicable laboratory safety guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10BrN3 B233431 3-Bromobenzylguanidine CAS No. 153881-05-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3-(76Br)bromanylphenyl)methyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3/c9-7-3-1-2-6(4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12)/i9-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAHHMUBLBQHKO-IUAIQHPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[76Br])CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30934869
Record name N-{[3-(~76~Br)Bromophenyl]methyl}guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30934869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153881-05-1
Record name 3-Bromobenzylguanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153881051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{[3-(~76~Br)Bromophenyl]methyl}guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30934869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Bromobenzylguanidine and Its Analogs

Precursor Synthesis Strategies for Regioselective Bromine Incorporation

The precise placement of a bromine atom on the benzyl (B1604629) ring is a foundational step in the synthesis of 3-bromobenzylguanidine. This regioselectivity is crucial as the position of the halogen can significantly influence the biological activity and targeting specificity of the final compound.

Halogenation Techniques for Benzyl Aromatic Rings

The introduction of a bromine atom onto an aromatic ring, known as electrophilic aromatic substitution, is a well-established reaction in organic chemistry. For activated aromatic rings, which are rich in electrons, various reagents and conditions can be employed to achieve regioselective bromination. researchgate.net

One common and effective method involves the use of N-bromosuccinimide (NBS). chemistrysteps.comnih.gov NBS is a convenient source of electrophilic bromine and its reactivity can be modulated by the choice of solvent and catalyst. For instance, the use of NBS in conjunction with silica (B1680970) gel or in specific solvents like tetrahydrofuran (B95107) can lead to highly regioselective bromination. nih.gov Another approach utilizes a combination of ammonium (B1175870) bromide and an oxidant like Oxone, which allows for rapid and selective monobromination of various aromatic compounds under mild conditions. organic-chemistry.org

For less reactive or deactivated aromatic systems, stronger reaction conditions may be necessary. The use of tribromoisocyanuric acid in trifluoroacetic acid has been shown to effectively brominate moderately deactivated arenes. researchgate.net In some cases, two-phase electrolysis systems have been employed, offering high yields and selectivity by generating the reactive bromine species in an aqueous phase which then reacts with the organic substrate. cecri.res.in The stability of the intermediate radical or carbocation plays a significant role in determining the position of bromination, with the benzylic position being particularly susceptible to radical halogenation due to the resonance stabilization of the resulting benzylic radical. chemistrysteps.com

Table 1: Selected Reagents for Regioselective Aromatic Bromination

Reagent/SystemSubstrate TypeSelectivityReference
N-Bromosuccinimide (NBS)Activated AromaticsHigh para-selectivity nih.gov
Ammonium Bromide / OxoneVarious AromaticsHigh monobromination organic-chemistry.org
Tribromoisocyanuric Acid / Trifluoroacetic AcidModerately Deactivated ArenesEffective bromination researchgate.net
Two-Phase ElectrolysisToluene and derivativesHigh regioselectivity (>95%) cecri.res.in

Guanidine (B92328) Moiety Formation: Methodological Approaches

The guanidine group is a key functional group in many biologically active molecules. nih.gov Its synthesis typically involves the reaction of an amine with a guanylating agent, which is an electrophilic species that transfers the guanidine functional group. researchgate.netineosopen.org

A variety of guanylating reagents have been developed, each with its own advantages and limitations. Common examples include cyanamide (B42294), O-methylisourea, S-methylisothiourea salts, and pyrazole-1-carboxamidine. nih.gov The choice of reagent often depends on the reactivity of the amine precursor and the desired substitution pattern on the final guanidine. For instance, the reaction of an amine with a thiourea (B124793) derivative, often activated with a coupling agent like a carbodiimide (B86325) or a mercury(II) salt, is a widely used strategy. rsc.orgscholaris.ca

To circumvent the use of toxic mercury salts, alternative methods have been developed. These include the use of pyrazole (B372694) carboximidamide transfer reagents, which are particularly useful for converting amino acids into guanidino acids. rsc.org Another approach involves the sequential displacement of leaving groups, such as benzotriazole (B28993) or imidazole (B134444) moieties, from carboximidamide derivatives by amines. rsc.org The protection of the guanidine group, often with Boc (tert-butoxycarbonyl) groups, is a common strategy to control reactivity and facilitate purification during the synthesis. rsc.org

The formation of the guanidine moiety can be achieved through either nucleophilic substitution or nucleophilic addition reactions. researchgate.netineosopen.org In nucleophilic substitution, a leaving group on the guanylating agent is displaced by the amine. In nucleophilic addition, the amine adds to a cyanamide or carbodiimide. researchgate.netineosopen.org

Table 2: Common Guanylating Reagents and Methodologies

Guanylating ReagentReaction TypeKey FeaturesReference(s)
CyanamideNucleophilic AdditionOne of the simplest guanylating agents. nih.gov
O-MethylisoureaNucleophilic SubstitutionReadily available reagent. nih.gov
S-MethylisothioureaNucleophilic SubstitutionCommonly used, often with protecting groups. nih.gov
Pyrazole-1-carboxamidineNucleophilic SubstitutionAvoids the use of toxic metals. rsc.org
Thioureas (activated)Nucleophilic SubstitutionWidely used, often with carbodiimides or HgCl₂. rsc.orgscholaris.ca
CarbodiimidesNucleophilic AdditionBelieved to be intermediates in thiourea-based syntheses. rsc.org

Radiochemical Synthesis of Brominated Benzylguanidine Analogs

The development of radiolabeled analogs of this compound is crucial for their use in diagnostic imaging techniques like Positron Emission Tomography (PET). These syntheses require specialized techniques to incorporate a radioisotope, such as fluorine-18 (B77423) ([¹⁸F]) or carbon-11 (B1219553) ([¹¹C]), into the molecule efficiently and with high specific activity.

Direct Halogen-Exchange Reactions with Radioisotopes

Direct halogen-exchange is a method used to introduce a radiohalogen, such as radioiodine or radiobromine, into a molecule by replacing a pre-existing halogen atom. For instance, no-carrier-added (n.c.a.) ¹²³I- and ¹³¹I-labeled meta-iodobenzylguanidine (MIBG) can be prepared from meta-bromobenzylguanidine (MBBG) via a copper(I)-assisted iodo-debromination reaction. iaea.org This type of reaction is a form of metal-halogen exchange, a fundamental process in organometallic chemistry where an organic halide is converted into an organometallic product. wikipedia.org The rates of these exchange reactions typically follow the trend of I > Br > Cl. wikipedia.org

Solid-state interhalogen exchange has also been employed for the synthesis of radioiodinated compounds. umich.edu Halogen exchange reactions are versatile and can be used with various iodine isotopes, often with the addition of catalysts like ammonium sulfate (B86663) or copper(II) salts to improve the radiochemical yield. mdpi.com A significant challenge with this method is the separation of the desired radiolabeled product from the unlabeled starting material, which often necessitates purification by high-performance liquid chromatography (HPLC). mdpi.com

Precursor-Based Radiosynthesis: Nucleophilic and Electrophilic Pathways

Precursor-based radiosynthesis is a common strategy that involves preparing a non-radioactive precursor molecule that is then reacted with the radioisotope in the final step. This approach is widely used for incorporating positron-emitting isotopes like ¹⁸F and ¹¹C.

Nucleophilic Pathways: Nucleophilic substitution is a frequently used method for introducing ¹⁸F. This typically involves reacting a precursor containing a good leaving group, such as a tosylate or triflate, with [¹⁸F]fluoride. For example, [¹⁸F]FPOIBG (4-[¹⁸F]fluoropropoxy-3-iodobenzylguanidine) has been synthesized from a tosylate precursor. duke.edunih.gov However, the presence of unprotected N-H bonds in the guanidine group can complicate nucleophilic fluorination due to hydrogen bonding and Coulombic interactions, potentially leading to lower yields. researchgate.netresearchgate.net To address this, the guanidine moiety is often protected with groups like Boc (tert-butoxycarbonyl) during the radiosynthesis. nih.gov

Electrophilic Pathways: Electrophilic reactions are another route for radiosynthesis. For instance, electrophilic iododestannylation can be used to prepare radioiodinated compounds from a tin precursor. duke.edunih.gov While effective, electrophilic syntheses can sometimes result in products with lower specific activity. nih.gov

The synthesis of ¹¹C-labeled guanidines often involves the use of [¹¹C]cyanogen bromide as a key intermediate. researchgate.netsnmjournals.org This intermediate is typically generated from [¹¹C]hydrogen cyanide and then reacted with an amine precursor to form a [¹¹C]cyanamide, which is subsequently converted to the [¹¹C]guanidine. snmjournals.orgsnmjournals.org

A three-step manual synthesis has been developed for [¹⁸F]MFBG ([¹⁸F]meta-fluorobenzylguanidine) and [¹⁸F]PFBG ([¹⁸F]para-fluorobenzylguanidine). nih.govscispace.com This process starts with the fluorination of a benzonitrile (B105546) precursor, followed by reduction to the corresponding benzylamine, and finally guanylation. nih.govscispace.com The efficiency of the initial fluorination step can be dependent on the position of the substituent on the aromatic ring. nih.gov

Automated Radiosynthesis Protocols and Optimization

To facilitate the routine clinical production of radiolabeled benzylguanidines, automated synthesis modules are increasingly employed. nih.govnih.gov Automation offers several advantages, including improved reproducibility, reduced radiation exposure to personnel, and compliance with current Good Manufacturing Practice (cGMP) requirements. nih.govnih.gov

Fully automated methods have been developed for the synthesis of [¹¹C]guanidines using commercially available radiosynthesis platforms like the GE TracerLab FXm. snmjournals.orgsnmjournals.org These automated systems can handle the entire process, from the production of the [¹¹C]cyanogen bromide intermediate to the final purification of the radiolabeled product. snmjournals.orgsnmjournals.org Optimization of reaction conditions, such as temperature, reaction time, and reagent concentrations, is crucial for maximizing the radiochemical yield and purity of the final product. snmjournals.orgsnmjournals.org For example, in the automated synthesis of [¹¹C]guanidines, heating the reaction mixture at specific temperatures and for defined durations is critical for the formation of the cyanamide intermediate and the final guanidine product. snmjournals.orgsnmjournals.org

Similarly, automated radiosynthesis protocols have been developed for ¹⁸F-labeled compounds. nih.gov For instance, a fully automated synthesis of [¹⁸F]MFBG has been achieved using the IBA Synthera® platform, which includes the reaction, deprotection, and HPLC purification steps, resulting in a product suitable for clinical use. nih.gov

Table 3: Radiosynthesis of Selected Benzylguanidine Analogs

CompoundRadioisotopeSynthetic MethodKey FeaturesReference(s)
[¹²³I]MIBG / [¹³¹I]MIBG¹²³I / ¹³¹ICu(I)-assisted iodo-debrominationHigh specific activity, no-carrier-added. iaea.org
[¹⁸F]FPOIBG¹⁸FNucleophilic substitution from tosylate precursorSingle radiochemical step. duke.edunih.gov
[¹¹C]Guanidines¹¹CAutomated synthesis via [¹¹C]cyanogen bromideFully automated, broad substrate scope. snmjournals.orgsnmjournals.orgnih.govnih.gov
[¹⁸F]MFBG / [¹⁸F]PFBG¹⁸FThree-step manual and automated synthesisImproved methods for higher yields. nih.govnih.govscispace.com

Derivatization Strategies for Enhanced Research Utility

The introduction of fluoroalkoxy groups onto the benzylguanidine scaffold is a significant strategy, primarily aimed at developing novel radiotracers for positron emission tomography (PET). The goal is often to create an 18F-labeled analog of meta-iodobenzylguanidine (MIBG), a widely used imaging agent. nih.gov The fluorine-18 (¹⁸F) radioisotope offers favorable properties for PET imaging.

One synthetic approach involves the creation of a 4-fluoropropoxy-3-bromobenzylguanidine (FPOBBG) analog. nih.gov The synthesis for related compounds like 4-[¹⁸F]Fluoropropoxy-3-iodobenzylguanidine ([¹⁸F]FPOIBG) has been detailed, providing a template for such modifications. The process can begin with a substituted cresol (B1669610) derivative, which is then converted to a phenol (B47542) derivative. nih.gov For instance, an iodo-cresol can be treated with 3-bromo-1-propanol (B121458) to yield an alcohol, which is subsequently subjected to deoxofluorination to produce the desired fluoro derivative. nih.gov An alternative strategy involves conjugating a pre-labeled prosthetic agent, such as 3-[¹⁸F]fluoropropyl 4-methylbenzenesulfonate, with a suitable phenol precursor of the benzylguanidine. nih.gov The selection of a fluoropropoxy group is strategic, as many ¹⁸F-labeled compounds with [¹⁸F]fluoroalkoxy arenes have been successfully generated through the fluoroalkylation of corresponding phenols. nih.gov

Table 1: Synthesis Data for Fluoroalkoxy Benzylguanidine Analogs

Compound/Precursor Synthetic Step/Reagent Purpose Reference
3-(4-(1,2-bis(tert-butoxycarbonyl)guanidino)methyl-2-iodo-phenoxy)propyl 4-methylbenzenesulfonate Precursor for [¹⁸F]FPOIBG Tosylate precursor for nucleophilic substitution with ¹⁸F. nih.gov
Iodo-cresol Treated with 3-bromo-1-propanol To obtain the corresponding alcohol intermediate. nih.gov
Alcohol Intermediate Deoxofluorination using aminodisulfuorosulfinium tetrafluoroborate (B81430) salt To introduce the fluorine atom, creating the fluoro derivative. nih.gov

To adapt benzylguanidine derivatives for single photon emission computed tomography (SPECT) imaging, they can be modified to chelate metallic radioisotopes like Technetium-99m (⁹⁹ᵐTc). iaea.org This radionuclide is the most commonly used in diagnostic nuclear medicine due to its ideal physical properties and availability. iaea.orgnih.gov The strategy involves attaching a bifunctional chelator to the benzylguanidine structure. A bifunctional chelator has two key components: one part that covalently attaches to the benzylguanidine molecule and another part that forms a stable coordination complex with the radiometal. nih.govrsc.org

The stability of the resulting metal complex is critical to prevent the release of the free radioisotope in the body, which could lead to inaccurate imaging results and unnecessary radiation exposure to non-target tissues. ubc.ca Chelators for ⁹⁹ᵐTc must contain electron-donating atoms such as nitrogen, oxygen, or sulfur to form stable bonds with the technetium metal center. nih.gov A variety of chelating systems have been developed for this purpose. These include tridentate chelating moieties like iminodiacetate (B1231623) (IDA) and aminoethylglycine (AEG), as well as other structures classified by their donor atom sets, such as N₄, N₃S, and N₂S₂ chelators. google.comresearchgate.net Other commonly used bifunctional chelators for labeling biological molecules include derivatives of mercaptoacetyltriglycine (MAG3), diethylenetriaminepentaacetic acid (DTPA), 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), and 6-Hydrazinopridine-3-carboxylic acid (HYNIC). nih.gov

Table 2: Chelators for Technetium-99m Labeling

Chelator Type Key Donor Atoms Description Reference
N₂S₂ Nitrogen, Sulfur A common class of chelators that form stable complexes with ⁹⁹ᵐTc. google.com
N₃S Nitrogen, Sulfur Forms stable complexes suitable for radiodiagnostics. google.com
N₄ Nitrogen A tetradentate chelator system used for ⁹⁹ᵐTc. google.com
Iminodiacetate (IDA) Nitrogen, Oxygen A tridentate chelating moiety used to functionalize benzylguanidine derivatives. researchgate.net
Aminoethylglycine (AEG) Nitrogen, Oxygen A tridentate chelating moiety used to functionalize benzylguanidine derivatives. researchgate.net
MAG₃ Nitrogen, Sulfur, Oxygen A well-established chelator for ⁹⁹ᵐTc, used clinically for imaging kidney function. nih.govnih.gov

Modifying the structure of this compound can impart the potential for enzyme inhibition. This strategy is based on the principle of designing molecules that can specifically interact with and block the active site of a target enzyme. bgc.ac.in Such compounds, known as enzyme inhibitors, are crucial tools in research and medicine. drugbank.comsigmaaldrich.com

The primary approach is to design the benzylguanidine derivative as a substrate analog or a transition-state analog. wikipedia.orgwikipedia.org A substrate analog is a molecule that is structurally similar to the enzyme's natural substrate and can bind to the active site, acting as a competitive inhibitor. wikipedia.orgbioninja.com.au Because the analog occupies the active site, it prevents the actual substrate from binding, thereby inhibiting the enzyme's normal function. bioninja.com.au

Structural modifications to the this compound scaffold can be systematically made to mimic the features of a known substrate for a particular enzyme. Potential modifications include:

Altering Ring Substituents: The bromo-substituent can be moved to other positions or replaced with other functional groups (e.g., hydroxyl, amino, or other halogens) to optimize binding interactions within the enzyme's active site. For example, the compound (3-Hydroxybenzyl)hydrazine, which is structurally related to benzylguanidine, has been identified as a potent slow-binding inhibitor of the enzyme γ-aminobutyric acid aminotransferase (GABA-AT). nih.gov

Modifying the Linker: The length and flexibility of the methylene (B1212753) bridge between the benzyl ring and the guanidine group can be adjusted.

Derivatizing the Guanidine Group: The guanidine moiety itself can be modified or replaced with other basic groups to alter its charge distribution and hydrogen-bonding capabilities, which are often critical for interaction with amino acid residues in an enzyme's active site. mdpi.com

The goal of these modifications is to create a molecule that binds to the enzyme with high affinity and specificity, leading to effective and targeted inhibition. nih.gov

Table 3: Potential Structural Modifications for Enzyme Inhibition

Modification Strategy Rationale Target Principle
Addition of hydroxyl groups to the benzyl ring Mimic natural substrates like tyrosine. Substrate Analog Design wikipedia.org
Replacement of bromine with other halogens (F, Cl, I) Alter electrostatic potential and steric interactions in the active site. Optimize Binding Affinity
Introduction of bulky aromatic groups Target specific subpockets within an enzyme's active site for selectivity. nih.gov Isoform-Selective Inhibition
Altering the guanidine group to a urea (B33335) or thiourea Change hydrogen bonding patterns and basicity. Transition-State Analog Design wikipedia.org

Structure Activity Relationship Sar Studies of 3 Bromobenzylguanidine Analogs

Impact of Bromine Position on Molecular Recognition Properties

The position of the halogen substituent on the benzyl (B1604629) ring of benzylguanidine analogs is a determining factor in their affinity for the norepinephrine (B1679862) transporter (NET). While direct comparative studies of ortho-, meta-, and para-bromobenzylguanidine are not extensively detailed, valuable insights can be drawn from analogs with other halogens, such as fluorine and iodine.

Research on fluorinated and iodinated benzylguanidines indicates a clear preference for the meta-position for halogen substitution to achieve optimal NET binding. For instance, meta-iodobenzylguanidine (MIBG) is a well-established agent for imaging tissues rich in sympathetic neurons due to its high affinity for NET. scirp.orgresearchgate.net Comparative studies of fluorinated analogs further support this observation. The affinity of meta-fluorobenzylguanidine (MFBG) and para-fluorobenzylguanidine (PFBG) for hNET was evaluated using competitive inhibition assays against ¹²³I-MIBG. The results demonstrated that while both were active, the meta-substituted MIBG consistently showed higher affinity. researchgate.net

CompoundHalogen PositionNET Affinity (IC₅₀) in C6-hNET cells (µM)
meta-Iodobenzylguanidine (MIBG)Meta1.73 ± 0.38
para-Fluorobenzylguanidine (PFBG)Para2.95 ± 0.44
meta-Fluorobenzylguanidine (MFBG)Meta4.86 ± 0.59
Data sourced from competitive inhibition studies using ¹²³I-MIBG as the radioligand. researchgate.net

Substituent Effects on Norepinephrine Transporter (NET) Affinity

The guanidine (B92328) moiety is a cornerstone of the benzylguanidine structure, playing a pivotal role in its interaction with NET. The guanidine group is a very strong organic base that is readily protonated to its guanidinium (B1211019) form under physiological conditions, a feature essential for its biological activity. scirp.org The arginine residue, with its guanidinium side chain, is frequently found in enzyme active sites, where it participates in crucial binding events, highlighting the significance of this functional group in molecular recognition. uni-regensburg.de

Modifications to the nitrogen atoms of the guanidine group can significantly alter the compound's affinity and pharmacological profile. The use of protecting groups during synthesis, such as tert-butyloxycarbonyl (Boc), illustrates the sensitivity of the molecule's properties to substitution on these nitrogens. Studies on the synthesis of related compounds have shown that the pattern of protection on the guanidine group (e.g., N,N'-bis-Boc vs. fully protected N,N',N'',N''-tetrakis-Boc) dramatically influences the reactivity and selectivity of the molecule. researchgate.net These findings imply that any substitution on the guanidine nitrogens directly impacts the electronic distribution and steric hindrance around this key functional group, thereby modulating its interaction with the NET binding site.

Beyond the position of the bromine atom, the introduction of other substituents onto the aromatic ring profoundly influences NET affinity. These modifications modulate the electronic and steric properties of the ligand, which in turn affects its binding to the transporter. libretexts.orglibretexts.org

Systematic studies on related phenethylguanidine analogs, which share the substituted aromatic ring and guanidine pharmacophore, reveal a clear SAR trend for meta-halogen substituents. The binding affinity for NET was found to be inversely correlated with the atomic radius of the halogen and positively correlated with its electronegativity. nih.gov Affinity decreases in the order of F > Cl > Br > I. nih.gov This suggests that smaller, more electronegative halogens in the meta-position are favored for optimal interaction with the NET binding pocket. A polar hydroxyl (-OH) group at the same position leads to a significant loss in affinity, indicating a preference for nonpolar halogen atoms. nih.gov

Furthermore, adding substituents at other positions, such as an alkoxy group at the 4-position, can also fine-tune the molecule's properties. For example, 4-fluorodiethoxyethane-3-bromobenzylguanidine was developed as a potential PET imaging agent and showed a good affinity for NET with an IC₅₀ value of 1.00 ± 0.04 μM. acs.org Similarly, 4-(3-Fluoropropoxy)-3-bromobenzylguanidine has also been synthesized as an analog of MIBG. nih.gov These examples underscore the pharmacological implications of multi-substitution on the aromatic ring, allowing for the optimization of ligands for specific applications.

Meta-Substituent (X) on Phenethylguanidine AnalogAtomic Radius (Å)Electronegativity (Pauling Scale)NET Affinity (IC₅₀) in SK-N-SH cells (µM)
-F0.573.980.42 ± 0.12
-Cl0.993.161.55 ± 0.38
-Br1.142.963.90 ± 0.61
-I1.392.666.51 ± 0.81
-OH-3.4422.67 ± 3.40
Data from a study on meta-substituted phenethylguanidine analogs, which provides a strong model for the SAR of benzylguanidines. nih.gov

Conformational Analysis and Ligand-Receptor Interaction Hypotheses

Understanding the three-dimensional conformation of 3-bromobenzylguanidine and its interaction with the norepinephrine transporter (NET) is essential for rationalizing its structure-activity relationships. Molecular modeling and mutational studies of hNET have provided significant insights into the ligand binding site. The primary substrate binding site (S1) is located deep within a pocket formed by transmembrane helices (TMHs) 1, 3, 6, and 8. nih.gov

As an analog of norepinephrine, this compound is hypothesized to bind within this S1 site. scirp.orgnih.gov The protonated guanidinium group is believed to mimic the protonated amine of norepinephrine, forming crucial hydrogen bond interactions with key residues in the binding pocket, such as A73, A77, S420, and G423. nih.gov The bromobenzyl portion of the molecule would then extend into the binding site, where it engages in additional interactions.

Computational modeling of related NET-targeting tracers suggests that the aromatic ring of the ligand participates in a T-shaped π–π stacking interaction with aromatic amino acid residues in the binding pocket. nih.gov The nature and strength of this interaction are highly dependent on the substituents on the ring. The size and electronic properties of the bromine atom at the meta-position are thought to be critical for achieving the correct conformation and optimal stacking within the sterically confined binding pocket. nih.gov An oversized substituent could lead to steric clashes, while a substituent with unfavorable electronic properties could weaken the interaction, explaining the observed decrease in affinity with larger halogens like bromine and iodine compared to fluorine. nih.gov The ligand's ability to adopt a favorable conformation to engage these multiple interaction points—hydrogen bonds from the guanidinium and π-stacking from the bromobenzyl ring—is ultimately what dictates its high-affinity binding to the norepinephrine transporter.

In Vitro Assessment of Biological Target Engagement

The initial phase of preclinical evaluation involves in vitro studies to confirm the compound's interaction with its intended biological target. For this compound and its analogs, this centers on their ability to engage the norepinephrine transporter.

Cellular Uptake Mechanisms in Transporter-Expressing Cell Lines

To investigate the mechanism of cellular entry, researchers utilize cell lines that have been genetically modified to express specific transporters. In the context of this compound, cell lines expressing the norepinephrine transporter (NET) are of primary importance. Studies have been conducted using various NET-expressing cell lines, including human neuroblastoma SK-N-SH cells, UVW-NAT cells, and SK-N-BE(2c) cells. duke.edu

In one study, the cellular uptake of a radiolabeled derivative of this compound, ¹⁸F-12, was assessed in NET-expressing SK-N-SH cells. acs.orgnih.gov The results demonstrated that the uptake of ¹⁸F-12 was specific and mediated by the uptake-1 mechanism, which is characteristic of NET substrates. acs.orgnih.gov Similarly, another study evaluated the uptake of [¹⁸F]FPOIBG in SK-N-SH, UVW-NAT, and SK-N-BE(2c) cells. duke.edu The uptake of [¹⁸F]FPOIBG at 2 hours was recorded as 10.2 ± 1.5% in SK-N-SH cells, 39.6 ± 13.4% in UVW-NAT cells, and 13.3 ± 2.5% in SK-N-BE(2c) cells. duke.edu For comparison, the uptake of the well-established NET imaging agent, [¹²⁵I]MIBG, was significantly higher in all three cell lines under the same conditions. duke.edu

Another investigation focused on the uptake of ⁷⁷Br-MBBG in PC-12 cells, which are also known to express NET. The uptake of ⁷⁷Br-MBBG increased over time, reaching a plateau at 3 hours. snmjournals.org

Table 1: Cellular Uptake of Radiolabeled Benzylguanidine Derivatives in NET-Expressing Cell Lines

Compound Cell Line Incubation Time Uptake (% of added activity) Reference
[¹⁸F]FPOIBG SK-N-SH 2 hours 10.2 ± 1.5% duke.edu
[¹⁸F]FPOIBG UVW-NAT 2 hours 39.6 ± 13.4% duke.edu
[¹⁸F]FPOIBG SK-N-BE(2c) 2 hours 13.3 ± 2.5% duke.edu
[¹²⁵I]MIBG SK-N-SH 2 hours 57.3 ± 8.1% duke.edu
[¹²⁵I]MIBG UVW-NAT 2 hours 82.7 ± 8.9% duke.edu
[¹²⁵I]MIBG SK-N-BE(2c) 2 hours 66.3 ± 3.6% duke.edu
⁷⁷Br-MBBG PC-12 3 hours Plateau reached snmjournals.org
¹⁸F-12 SK-N-SH Not Specified Specifically taken up by uptake-1 mechanism acs.orgnih.gov

Competitive Inhibition Assays with Endogenous Ligands and Reference Compounds

Competitive inhibition assays are crucial for determining the binding affinity of a new compound relative to known ligands. In these experiments, the ability of unlabeled this compound derivatives to displace a radiolabeled reference compound from the NET is measured. This provides an indication of the compound's potency.

For instance, the inhibitory concentration (IC₅₀), which is the concentration of an inhibitor required to reduce the binding of a radiolabeled ligand by 50%, is a key parameter determined from these assays. libretexts.org A lower IC₅₀ value indicates a higher binding affinity. libretexts.org

In a study involving a series of meta-bromobenzylguanidine derivatives, 4-Fluorodiethoxyethane-3-bromobenzylguanidine (compound 12) demonstrated a relatively good affinity for NET, with an IC₅₀ value of 1.00 ± 0.04 μM. acs.orgnih.gov Another study performed competitive inhibition of [¹²⁵I]MIBG uptake with unlabeled benzylguanidine compounds in the UVW-NAT cell line to determine their IC₅₀ values. duke.edu

To confirm the specificity of uptake, inhibition studies are also conducted using known NET inhibitors. For example, the uptake of ⁷⁷Br-MBBG in PC-12 cells was significantly reduced to less than 40% of the control value in the presence of the NET inhibitors desipramine (B1205290) or nisoxetine. snmjournals.org This confirms that the uptake is indeed mediated by the norepinephrine transporter. snmjournals.org Similarly, the specific uptake of [¹⁸F]FPOIBG was demonstrated by blocking with desipramine. duke.edu

Investigation of Uptake-1 Mechanism Specificity

The primary mechanism for norepinephrine and its analogs to enter sympathetic neurons is the uptake-1 mechanism, which is a function of the norepinephrine transporter (NET). nih.gov Demonstrating that a this compound derivative utilizes this specific pathway is essential for its validation as a NET-targeted agent.

Studies have shown that this compound and its analogs share many of the same uptake mechanisms as norepinephrine. nih.gov The specific uptake of ¹⁸F-12 by NET-expressing SK-N-SH cells was confirmed to occur via the uptake-1 mechanism. acs.orgnih.gov Further in vivo studies in rats using small animal PET imaging also confirmed that the uptake of ¹⁸F-12 is specific to the NET via the uptake-1 mechanism. acs.orgnih.gov

Kinetic studies with [⁷⁶Br]-meta-bromobenzylguanidine (MBBG) in isolated working rat hearts allowed for the estimation of Michaelis-Menten constants for transport by both the neuronal norepinephrine transporter (uptake-1) and the extraneuronal uptake system (uptake-2). nih.gov Pharmacological blocking studies with specific inhibitors for uptake-1, uptake-2, and vesicular uptake helped to delineate the relative importance of these mechanisms in the kinetics of MBBG. nih.gov

In Vivo Preclinical Characterization of Radiolabeled Analogs

Following promising in vitro results, the evaluation of radiolabeled this compound analogs moves to in vivo preclinical models, primarily in rodents. These studies provide critical information on the compound's behavior within a living organism.

Rodent Model Biodistribution Studies

Biodistribution studies involve administering a radiolabeled compound to animals and then measuring the amount of radioactivity in various organs and tissues at different time points. This provides a detailed picture of where the compound accumulates and how it is cleared from the body.

Biodistribution studies of a derivative of this compound, ¹⁸F-12, in mice revealed high uptake in the heart (10.45 ± 0.66 %ID/g at 5 minutes and 6.44 ± 0.40 %ID/g at 120 minutes post-injection), an organ with high NET expression. acs.orgnih.gov The compound also showed faster clearance from the liver compared to [¹²³I]MIBG. acs.orgnih.gov

In another study, biodistribution of ⁷⁷Br-MBBG was evaluated in nude mice bearing PC-12 tumors. snmjournals.org High accumulation of ⁷⁷Br-MBBG was observed in the tumor, as well as in other NET-rich organs like the heart and adrenal glands. snmjournals.org The tumor uptake of ⁷⁷Br-MBBG peaked at 3 hours post-administration, reaching 32.0 ± 18.6 percent of the injected dose per gram (%ID/g). snmjournals.orgnih.gov This resulted in high tumor-to-blood and tumor-to-muscle ratios of 54.4 ± 31.9 and 33.1 ± 24.9, respectively, at the 3-hour time point. snmjournals.org Notably, the tumor uptake of ⁷⁷Br-MBBG showed a strong correlation with that of ¹²⁵I-MIBG. snmjournals.orgnih.gov

Table 2: Biodistribution of ⁷⁷Br-MBBG in PC-12 Tumor-Bearing Nude Mice (3 hours post-injection)

Organ/Tissue % Injected Dose per Gram (%ID/g) Reference
Tumor 32.0 ± 18.6 snmjournals.orgnih.gov
Blood Not specified, but high tumor-to-blood ratio of 54.4 ± 31.9 snmjournals.orgnih.gov
Muscle Not specified, but high tumor-to-muscle ratio of 33.1 ± 24.9 snmjournals.org
Heart High accumulation observed snmjournals.org
Adrenal Glands High accumulation observed snmjournals.org

Small Animal Positron Emission Tomography (PET) Imaging Applications

Small animal PET imaging allows for the non-invasive visualization of the distribution of a positron-emitting radiotracer in a living animal over time. This technique provides valuable information on the pharmacokinetics and tumor-targeting capabilities of new radiopharmaceuticals.

PET imaging studies using ⁷⁶Br-MBBG in mice with transplanted PC-12 tumors have demonstrated the successful visualization of these tumors. snmjournals.orgsnmjournals.org Clear tumor images were obtained, and the tracer showed high sensitivity, even detecting a small tumor of approximately 5 mg that was not visible before the PET scan. snmjournals.org High accumulation of ⁷⁶Br-MBBG was also initially seen in the bladder, liver, stomach, and intestines, but the tracer was gradually cleared from these non-target organs. snmjournals.org Interestingly, in some cases, there were differential uptake patterns between ⁷⁶Br-MBBG and another PET tracer, ¹⁸F-FDG, highlighting the different biological processes these tracers visualize. snmjournals.org The tumor uptake of ⁷⁶Br-MBBG correlated well with that of MIBG, but not with that of ¹⁸F-FDG. nih.gov

Small animal PET imaging with ¹⁸F-12 in rats confirmed a high heart-to-background ratio and the specificity of its uptake for the NET, suggesting its potential as a PET radiotracer for cardiac sympathetic nerve imaging. acs.orgnih.gov These imaging studies are instrumental in assessing the potential of this compound derivatives as clinical diagnostic agents. nih.gov

Comparative Imaging Modality Studies (e.g., vs. SPECT analogs)

In the preclinical evaluation of norepinephrine transporter (NET) imaging agents, this compound (MBBG) labeled with the positron emitter ⁷⁶Br (⁷⁶Br-MBBG) has been investigated as a Positron Emission Tomography (PET) tracer. snmjournals.orgnih.gov Its imaging characteristics are often compared to the established Single-Photon Emission Computed Tomography (SPECT) analogs, namely meta-iodobenzylguanidine (MIBG) labeled with either ¹²³I or ¹³¹I. snmjournals.orgnih.gov

A primary limitation of ¹²³I/¹³¹I-MIBG SPECT imaging is its lower spatial resolution compared to PET, which can hinder the detection of small tumor lesions. snmjournals.orgresearchgate.net In contrast, ⁷⁶Br-MBBG has been developed as a potential PET tracer to overcome this limitation. snmjournals.org Preclinical studies in tumor-bearing nude mice have demonstrated that ⁷⁶Br-MBBG PET can produce clear, high-sensitivity images of transplanted tumors. snmjournals.orgnih.gov

Biodistribution studies have shown a strong correlation (r = 0.997) between the tumor uptake of MBBG and that of MIBG, indicating that both tracers target the same biological mechanism via the norepinephrine transporter. snmjournals.orgnih.gov However, the imaging modality itself presents key differences. The use of ⁷⁶Br-MBBG with a small-animal PET scanner results in distinct and clear tumor images, underscoring the potential of ⁷⁶Br-MBBG as a PET tracer for imaging NET-expressing tumors with high sensitivity. snmjournals.org

Table 1: Comparative Imaging Characteristics of ⁷⁶Br-MBBG (PET) vs. ¹²³I/¹³¹I-MIBG (SPECT)

Feature⁷⁶Br-MBBG¹²³I/¹³¹I-MIBGSource
Imaging Modality Positron Emission Tomography (PET)Single-Photon Emission Computed Tomography (SPECT) snmjournals.orgnih.gov
Key Advantage Higher spatial resolution, high sensitivityWidely used and established for diagnosis and radiotherapy snmjournals.orgnih.gov
Limitation InvestigationalLower spatial resolution, limited for detecting small lesions snmjournals.orgnih.gov
Tumor Uptake Correlation Correlates well with MIBG uptake (r = 0.997)Standard for NET-expressing tumor imaging snmjournals.orgnih.gov
Imaging Outcome Provides a clear PET image of the tumorEstablished diagnostic and radiotherapeutic agent snmjournals.orgnih.gov

Stability Assessment in Biological Milieu (e.g., Serum)

The stability of a radiotracer in biological fluids is a critical parameter in its preclinical evaluation. The in vitro stability of this compound, specifically ⁷⁷Br-MBBG (using the bromine-77 (B1219884) isotope for stability testing), has been assessed in murine serum. snmjournals.org

In these studies, ⁷⁷Br-MBBG was incubated in freshly prepared mouse serum at 37°C for extended periods. snmjournals.org Analysis via high-performance liquid chromatography (HPLC) was used to determine the percentage of the compound that remained intact. The results indicated high stability, with over 95% of ⁷⁷Br-MBBG remaining in its intact form after 24 hours of incubation. snmjournals.orgresearchgate.net For comparison, the SPECT analog ¹²⁵I-MIBG was also noted to be stable under the same experimental conditions. snmjournals.org While the compound demonstrated good stability in vitro, some time-dependent dehalogenation was observed in vivo after administration in mice. snmjournals.orgnih.gov

Table 2: In Vitro Stability of ⁷⁷Br-MBBG in Murine Serum

CompoundBiological MilieuIncubation TimeTemperaturePercentage IntactSource
⁷⁷Br-MBBGMurine Serum24 hours37°C>95% snmjournals.orgresearchgate.net
¹²⁵I-MIBGMurine Serum24 hours37°CStable snmjournals.org

Summary and Future Directions

3-Bromobenzylguanidine is a specialized chemical compound with significant potential as a research tool, primarily in the field of neurobiology. Its synthesis is achievable through established chemical pathways, and its structure can be confirmed using standard analytical techniques.

The key research application of this compound lies in its ability to act as a probe for the norepinephrine (B1679862) transporter. The bromine atom not only influences its binding characteristics but also provides a site for radiolabeling, enabling its use in advanced imaging techniques like PET.

Future research could focus on several areas. Further optimization of the this compound scaffold could lead to the development of probes with even higher affinity and selectivity for NET. Investigating the interactions of this compound with a broader range of guanidinium-sensitive ion channels and receptors could uncover novel biological activities and research applications. The development of more efficient and automated radiosynthesis methods for labeled this compound derivatives would also enhance their accessibility and utility for preclinical and potentially clinical research. nih.govacs.org

Theoretical and Computational Investigations of 3 Bromobenzylguanidine

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to characterizing the electronic structure of 3-Bromobenzylguanidine. nih.govnih.gov These calculations provide a detailed picture of how electrons are distributed within the molecule, which in turn governs its stability, reactivity, and intermolecular interactions.

The process begins with the optimization of the molecule's geometry to find its lowest energy conformation. From this optimized structure, a variety of electronic properties can be calculated. jksus.org Frontier Molecular Orbital (FMO) analysis identifies the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution on the molecule's surface. wolfram.comresearchgate.net These maps use a color scale to indicate electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. nih.govresearchgate.net For this compound, the MEP would likely show a negative potential around the nitrogen atoms of the guanidine (B92328) group, highlighting their potential for hydrogen bonding, while the positive potential would be associated with the guanidinium (B1211019) protons.

Natural Bond Orbital (NBO) analysis is another powerful technique used to study charge transfer and delocalization within the molecule, providing a quantitative description of bonding interactions.

Table 1: Calculated Electronic Properties of this compound
PropertyDescriptionPredicted Significance
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Indicates electron-donating capability.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Indicates electron-accepting capability.
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO.Correlates with chemical reactivity and stability.
Dipole Moment (μ)Measure of the net molecular polarity.Influences solubility and intermolecular forces.
Molecular Electrostatic Potential (MEP)3D visualization of charge distribution.Identifies sites for electrophilic and nucleophilic attack.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms, providing insights that are often difficult or impossible to obtain through experimentation alone. By modeling reactants, intermediates, transition states, and products, a complete energy profile for a reaction pathway can be constructed.

In the synthesis of radiolabeled compounds like potential PET imaging agents based on the this compound scaffold, protecting groups are often necessary to ensure selective labeling at the desired position. nih.govosti.gov The guanidine functional group is highly basic and nucleophilic, necessitating protection during certain synthetic transformations. Common protecting groups for guanidines include tert-butoxycarbonyl (Boc) and pentamethylchromanesulfonyl (Pmc).

Computational methods can be used to analyze how different protecting groups influence reactivity and selectivity. By calculating the electronic and steric properties of various protected precursors, chemists can predict their behavior. For instance, DFT calculations can model the transition states for both the desired reaction and potential side reactions. Comparing the activation energies for these pathways allows for a rational selection of the protecting group that maximizes the yield of the target molecule under the mild conditions required for radiochemistry. nih.gov

A key synthetic step in the preparation of this compound is the guanylation of 3-bromobenzylamine (B82478) with a suitable guanylating agent. Understanding the mechanism of this reaction is crucial for optimizing conditions. Transition state (TS) theory is the cornerstone of this analysis. chemrxiv.org

Computational chemists use various algorithms to locate the TS structure on the potential energy surface—a first-order saddle point connecting reactants and products. Once located, frequency calculations are performed to confirm the TS structure, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier (Ea), a key determinant of the reaction rate. By comparing the activation energies for different proposed mechanisms or reaction conditions (e.g., different solvents or catalysts), the most favorable pathway can be identified.

Table 2: Hypothetical Transition State Analysis for Guanylation Step
ParameterPathway A (Uncatalyzed)Pathway B (Catalyzed)
Reactant Energy (kJ/mol)0 (Reference)0 (Reference)
Transition State Energy (kJ/mol)+120+85
Activation Energy (Ea) (kJ/mol)12085
Kinetic ImplicationSlower reaction rateFaster reaction rate

Molecular Docking and Dynamics Simulations for Receptor Interactions

Given the structural similarity of benzylguanidines to endogenous neurotransmitters and existing drugs like meta-iodobenzylguanidine (MIBG), a primary application of this compound could be as a ligand for transporters or receptors. nih.gov Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (receptor). mdpi.com

Molecular docking predicts the preferred orientation and conformation of the ligand when bound to the receptor's active site. researchgate.net The process involves sampling a large number of possible binding poses and scoring them based on a function that estimates the binding affinity (e.g., binding energy). For this compound, a likely target for such studies would be the human norepinephrine (B1679862) transporter (hNET). nih.govosti.gov Docking simulations could reveal key interactions, such as hydrogen bonds between the guanidinium group and acidic residues like aspartate or glutamate, and cation-π stacking interactions with aromatic residues like phenylalanine or tyrosine. nih.govrsc.org

Following docking, MD simulations can be performed to assess the stability of the predicted ligand-receptor complex over time. cas.cz An MD simulation models the movement of atoms in the complex within a simulated physiological environment (water, ions) over a period of nanoseconds to microseconds. This provides a dynamic view of the binding, confirming the stability of key interactions identified in docking and revealing the flexibility of both the ligand and the receptor.

Table 3: Representative Output of a Molecular Docking Study
ParameterValue/Description
Binding Energy (kcal/mol)-8.5 (Example Value)
Key Interacting ResiduesASP75, PHE317, TYR151
Types of InteractionsHydrogen Bond (with ASP75), Cation-π (with PHE317)
Ligand RMSD (during MD)< 2 Å (Indicates stable binding)

Prediction of Spectroscopic Properties and Conformational Landscapes

Computational chemistry can accurately predict spectroscopic properties, which serves as a powerful tool for structure verification and analysis. researchgate.netnih.gov By calculating the vibrational frequencies of the optimized this compound molecule, a theoretical infrared (IR) and Raman spectrum can be generated. Comparing these predicted spectra with experimental data helps confirm the identity and purity of the synthesized compound. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental results for structural elucidation.

Furthermore, molecules with rotatable bonds, like this compound, can exist in multiple conformations. A conformational analysis, or potential energy surface (PES) scan, can be performed computationally. This involves systematically rotating the key dihedral angles (e.g., the angle defining the orientation of the guanidine group relative to the benzyl (B1604629) ring) and calculating the energy at each step. The resulting energy map reveals the low-energy, stable conformers and the energy barriers for rotating between them. This information is critical as the biological activity of a molecule often depends on its ability to adopt a specific low-energy conformation that fits into a receptor's binding site.

Table 4: Comparison of Theoretical and Experimental Vibrational Frequencies
Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H Stretch (Guanidine)34103402
C=N Stretch (Guanidine)16551650
C-Br Stretch (Aromatic)680675

Research Applications in Chemical Biology

Development of Norepinephrine (B1679862) Transporter (NET) Probes

The norepinephrine transporter is a crucial protein responsible for the reuptake of norepinephrine at nerve synapses and in certain tissues. physiology.org Its expression in the sympathetic nervous system and in various neuroendocrine tumors makes it an attractive target for imaging and therapy. nih.govnih.gov Derivatives of 3-Bromobenzylguanidine have been synthesized and evaluated as probes to visualize and study NET function in both physiological and pathological contexts. acs.orgnih.gov

Radiolabeled analogs of this compound are instrumental in the non-invasive imaging of the sympathetic nervous system, particularly in the heart. nih.govmdpi.com Dysfunction of the cardiac nervous system is implicated in several cardiovascular diseases, making the in vivo assessment of sympathetic neuron function a critical area of research. nih.gov

One notable derivative, [76Br]-meta-bromobenzylguanidine ([76Br]MBBG) , has been investigated as a positron emission tomography (PET) tracer for mapping sympathetic nerves. nih.gov Studies in rats have demonstrated high uptake of [76Br]MBBG in heart tissue. nih.gov The myocardial uptake of [76Br]MBBG was found to be similar to that of norepinephrine and was significantly reduced by pretreatment with desipramine (B1205290), a norepinephrine reuptake inhibitor, confirming its uptake via the NET. nih.gov These findings suggest that [76Br]MBBG and similar tracers can be valuable tools for assessing disorders related to catecholamine reuptake in the heart. nih.govnih.gov

More recently, [18F]-labeled meta-bromobenzylguanidine derivatives have been developed to leverage the favorable properties of the fluorine-18 (B77423) radionuclide for PET imaging. acs.org For instance, 4-Fluorodiethoxyethane-3-bromobenzylguanidine showed a good affinity for NET. acs.org Its radiolabeled counterpart, 18F-4-Fluorodiethoxyethane-3-bromobenzylguanidine , exhibited high cardiac uptake in mice and a high heart-to-background ratio in rats, indicating its potential as a promising PET radiotracer for cardiac sympathetic nerve imaging. acs.orgnih.gov

Table 1: Research Findings on this compound Derivatives in Cardiac Sympathetic Nerve Imaging

Compound/Tracer Animal Model Key Findings Reference
[76Br]MBBG Rats High uptake in heart tissue, similar to norepinephrine; uptake reduced by desipramine. nih.gov
18F-4-Fluorodiethoxyethane-3-bromobenzylguanidine Mice, Rats High cardiac uptake and high heart-to-background ratio in PET imaging. acs.orgnih.gov

Neuroendocrine tumors, such as pheochromocytoma, paraganglioma, and neuroblastoma, often overexpress the norepinephrine transporter. nih.govmdpi.comnih.gov This characteristic provides a molecular target for the specific delivery of diagnostic and therapeutic agents. Radiolabeled benzylguanidines, including derivatives of this compound, have been extensively studied for this purpose. snmjournals.orgmdpi.com

[76Br]-meta-bromobenzylguanidine ([76Br]MBBG) has emerged as a potential PET tracer for imaging NET-expressing tumors. snmjournals.org Research has shown that [76Br]MBBG exhibits high uptake in PC-12 tumor cells, a model for pheochromocytoma, and this uptake is significantly decreased by NET inhibitors. snmjournals.org In animal models with transplanted tumors, [76Br]MBBG demonstrated high tumor accumulation and clear tumor imaging with PET, even for very small tumors. snmjournals.orgjaea.go.jp These studies suggest that [76Br]MBBG PET could be a valuable tool for detecting NET-expressing neuroendocrine tumors and potentially guiding therapeutic decisions. snmjournals.orgresearchgate.net

The development of [18F]-labeled benzylguanidine analogs, such as meta-[18F]Fluorobenzylguanidine ([18F]mFBG) , also shows promise for imaging neuroendocrine tumors with the advantages of PET technology. mdpi.com Preclinical studies have indicated that [18F]mFBG has a biodistribution similar to the established imaging agent [123I]mIBG but with faster clearance, which can lead to improved image quality. mdpi.com

Exploration as High Linear Energy Transfer (LET) Agents for Targeted Therapies (Preclinical Concepts)

High linear energy transfer (LET) radiation deposits a large amount of energy in a short distance, leading to dense ionization tracks and causing complex, difficult-to-repair DNA damage in cancer cells. nih.gov This property makes high-LET radiation particularly effective for cancer therapy. nih.gov The concept of using molecules like this compound to deliver high-LET-emitting radionuclides specifically to tumor cells is a promising area of preclinical research. scielo.br

Auger electrons are low-energy electrons with a very short range, making them highly cytotoxic when emitted in close proximity to a cell's DNA. snmjournals.orgkcl.ac.uk Radionuclides that decay via electron capture, such as Bromine-77 (B1219884) (77Br), can emit a cascade of Auger electrons. scielo.br

The concept of using 77Br-labeled meta-bromobenzylguanidine (77Br-MBBG) as an Auger electron-emitting agent for targeted radiotherapy is based on the principle of delivering these highly damaging, short-range electrons directly to NET-expressing tumor cells. snmjournals.org By targeting the norepinephrine transporter, 77Br-MBBG can be internalized into the tumor cell, and if it localizes to the nucleus, the emitted Auger electrons can induce lethal DNA damage. scielo.brresearchgate.net This approach offers the potential for high therapeutic efficacy with minimal damage to surrounding healthy tissues. kcl.ac.uk While this remains a preclinical concept, it represents a significant direction in the development of targeted radionuclide therapies.

The effectiveness of targeted therapies can often be enhanced by combining agents that act on different cellular pathways. nih.govnih.gov Conceptual frameworks are being explored for combining high-LET radionuclide therapies, such as those using 77Br-MBBG, with other targeted treatments. The rationale behind such combinations is to attack the cancer from multiple angles, potentially overcoming resistance mechanisms and achieving a synergistic therapeutic effect. mdpi.comfrontiersin.org

For instance, a high-LET agent like 77Br-MBBG could be combined with a drug that inhibits DNA repair mechanisms. The high-LET radiation would induce complex DNA damage, and the DNA repair inhibitor would prevent the cancer cell from repairing this damage, leading to increased cell death. Another conceptual strategy involves combining targeted radionuclide therapy with immunotherapy. personalizedmedonc.com The radiation could induce immunogenic cell death, releasing tumor antigens and creating an inflammatory microenvironment that enhances the efficacy of immune checkpoint inhibitors. These combination strategies are still in the conceptual and early preclinical stages but hold the potential to significantly improve treatment outcomes for NETs and other cancers. mdpi.com

Investigation as Enzyme Inhibitors (e.g., Protein Arginine Methyltransferases)

Beyond their role as imaging probes and targeted therapy vectors, benzylguanidine-containing compounds are also being investigated for their potential to inhibit specific enzymes. One such class of enzymes is the protein arginine methyltransferases (PRMTs) . nih.gov

PRMTs are a family of enzymes that play a crucial role in various cellular processes by methylating arginine residues on proteins. nih.govplos.org The dysregulation of PRMT activity has been implicated in several diseases, including cancer. nih.govmdpi.com Therefore, PRMTs have emerged as attractive therapeutic targets. nih.govnih.gov

The guanidino group is a key structural feature recognized by PRMTs. Given that this compound contains this functional group, it and its derivatives are being explored as potential inhibitors of these enzymes. For example, research has focused on designing and synthesizing potent and selective inhibitors for different PRMTs. plos.orgnih.govuniprot.org While specific studies focusing solely on this compound as a PRMT inhibitor are not extensively detailed in the provided context, the structural similarity of its core to known PRMT substrates and inhibitors makes it a compound of interest in this area of drug discovery. The development of small molecule inhibitors for PRMTs is an active field of research with the potential to yield new therapeutic agents for a variety of diseases. mdpi.com

Future Research Directions and Preclinical Translational Perspectives

Design of Next-Generation Benzylguanidine Derivatives with Enhanced Specificity

The development of new benzylguanidine analogues is centered on optimizing their structure-activity relationships (SAR) to achieve higher affinity and selectivity for the norepinephrine (B1679862) transporter (NET). collaborativedrug.com The substitution pattern on the benzyl (B1604629) ring is a critical determinant of this specificity.

The position of halogen substituents on the benzyl ring significantly influences the molecule's interaction with its biological target. While meta-substituted forms like meta-iodobenzylguanidine (MIBG) are clinically preferred due to their resistance to deiodinases, the exploration of other halogen substitutions and positions continues. nih.gov The introduction of a bromine atom at the 3-position, as in 3-bromobenzylguanidine, is a strategic modification aimed at modulating the electronic and steric properties of the molecule to potentially enhance its binding affinity and specificity for NET. msu.edunih.gov

Structure-activity relationship studies are crucial in this endeavor. collaborativedrug.com For instance, research on various substituted benzylthioquinolinium iodides has shown that electron-withdrawing and lipophilic substituents at the para-position can enhance potency. nih.gov Similarly, studies on other guanidine (B92328) derivatives have highlighted the importance of the phenyl ring for significant antitumoral activity. mdpi.com These findings provide a rational basis for the design of novel this compound derivatives with potentially superior targeting capabilities. Future designs may explore the introduction of additional functional groups or the use of different linker strategies to further refine the molecule's pharmacokinetic and pharmacodynamic profiles. nih.govmdpi.com

Integration of Advanced Imaging Technologies in Preclinical Studies

Preclinical evaluation of novel radiopharmaceuticals like derivatives of this compound heavily relies on advanced imaging technologies. iaea.orgiaea.org Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are the cornerstones of this evaluation, allowing for the non-invasive assessment of a tracer's biodistribution, pharmacokinetics, and tumor-targeting efficacy in animal models. nih.govacs.org

The development of PET analogs of MIBG, such as those labeled with fluorine-18 (B77423) (¹⁸F), offers several advantages over traditional iodine-123 (¹²³I) or iodine-131 (B157037) (¹³¹I) labeled agents, including higher resolution and better quantification. researchgate.netnih.gov For example, ¹⁸F-LMI1195, a novel MIBG analog, has demonstrated favorable pharmacokinetics for PET imaging, enabling clear visualization of pheochromocytomas in preclinical models. snmjournals.org Another ¹⁸F-labeled analog, [¹⁸F]mFBG, has shown promise with faster tissue uptake and renal clearance compared to [¹²³I]mIBG. mdpi.com

Preclinical imaging studies are essential for:

Determining Biodistribution: Mapping the uptake and clearance of the radiotracer in various organs and tissues. iaea.org

Assessing Tumor Targeting: Quantifying the accumulation of the tracer in tumor models relative to background tissues. snmjournals.org

Dosimetry Estimates: Calculating the radiation dose delivered to different organs, which is crucial for translating new radiopharmaceuticals to clinical trials. nih.gov

Future preclinical studies will likely involve the use of multimodality imaging, combining PET or SPECT with computed tomography (CT) or magnetic resonance imaging (MRI) to provide detailed anatomical and functional information simultaneously. yu.ac.kr This integrated approach will be invaluable for a comprehensive evaluation of next-generation this compound-based imaging agents.

Exploration of Novel Therapeutic Conjugates for Molecular Radiotherapy

The benzylguanidine scaffold serves as an excellent vector for delivering therapeutic radionuclides to NET-expressing tumors. google.com The development of novel therapeutic conjugates focuses on harnessing the cytotoxic potential of various radionuclides, including alpha, beta, and Auger electron emitters. nih.gov

The choice of radionuclide is critical and depends on the intended therapeutic application. bioemtech.com

Alpha-emitters , such as astatine-211 (B1237555) (²¹¹At), are particularly potent due to their high linear energy transfer (LET) and short-range emissions, making them ideal for targeting micrometastases or single tumor cells. nih.govsci-hub.se Meta-[²¹¹At]astatobenzylguanidine (MABG) has shown significantly higher cytotoxicity to neuroblastoma cells in vitro compared to its β-emitting counterpart, [¹³¹I]MIBG. nih.govsci-hub.sersc.org

Beta-emitters , like iodine-131 (¹³¹I), have a longer range of action and may be more suitable for treating larger tumor burdens. nih.gov

Auger electron emitters , such as iodine-125 (B85253) (¹²⁵I), deposit their energy over very short distances and can be highly effective if localized within the cell nucleus. nih.gov

Researchers are also exploring the conjugation of benzylguanidine derivatives to other cytotoxic agents, such as chemotherapeutic drugs, to create dual-targeting therapies. nih.govresearchgate.net These novel conjugates aim to enhance the therapeutic index by selectively delivering a potent payload to the tumor site, thereby minimizing systemic toxicity. google.comnih.gov The development of such conjugates, including those based on this compound, holds significant promise for advancing the field of molecular radiotherapy for neuroendocrine tumors. capes.gov.br

Methodological Advancements in Radiochemistry and Preclinical Evaluation Paradigms

The successful translation of novel radiopharmaceuticals from the bench to the clinic hinges on robust and efficient radiolabeling methods and well-defined preclinical evaluation protocols. iaea.orgiaea.org

Radiochemistry: Significant progress has been made in the development of new radiolabeling techniques for benzylguanidine analogs. These advancements aim to improve radiochemical yields, simplify synthesis procedures, and enable the use of a wider range of radionuclides. For example, milder and more efficient methods for radioiodination and fluorination have been developed, facilitating the production of high-quality radiotracers for preclinical and clinical use. researchgate.netacs.org The synthesis of ¹⁸F-labeled MIBG analogs, for instance, has been achieved through multi-step processes with reasonable yields. researchgate.net

Preclinical Evaluation: The paradigm for preclinical evaluation of radiopharmaceuticals is continuously evolving to provide more comprehensive and predictive data. iaea.org This includes the use of sophisticated in vitro models, such as 3D tumor spheroids, to better mimic the in vivo tumor microenvironment. nih.gov Furthermore, the development and use of specific animal disease models are crucial for assessing the efficacy and safety of new therapeutic agents. bioemtech.com

Standardized guidelines for preclinical studies, such as those provided by the International Atomic Energy Agency (IAEA), help ensure the quality and validity of the generated data, which is essential for regulatory approval and clinical translation. iaea.orgiaea.org These guidelines encompass various aspects of preclinical evaluation, including biodistribution studies, metabolic profiling, and toxicology testing. iaea.org Future advancements in this area will likely focus on the development of more predictive in vitro and in vivo models and the harmonization of evaluation protocols to streamline the development of new radiopharmaceuticals.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Bromobenzylguanidine, and how can purity and identity be validated?

  • Methodology : Synthesis typically involves nucleophilic substitution between 3-bromobenzyl halides and guanidine derivatives under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Post-synthesis, validate identity via 1^1H/1313C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. Purity is assessed using HPLC (>95% purity threshold) and melting point consistency with literature values .
  • Key Considerations : Optimize reaction time, temperature, and stoichiometry to minimize byproducts. For reproducibility, document solvent choice (e.g., DMF or THF) and purification methods (e.g., column chromatography, recrystallization) .

Q. What analytical techniques are critical for characterizing this compound in novel research contexts?

  • Methodology : Use spectroscopic techniques (FT-IR for functional groups, UV-Vis for electronic transitions) and chromatographic methods (HPLC, GC-MS) for structural and purity analysis. For stability studies, employ accelerated degradation tests under varied pH/temperature and monitor via LC-MS .
  • Data Interpretation : Cross-reference spectral data with computational predictions (e.g., DFT calculations for NMR shifts) to resolve ambiguities .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodology : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use fume hoods for weighing and synthesis. Waste must be segregated, neutralized (if reactive), and disposed via certified hazardous waste services. Document Material Safety Data Sheets (MSDS) for emergency protocols .

Advanced Research Questions

Q. How does this compound interact with biological targets (e.g., adrenergic receptors), and how can these interactions be quantified?

  • Methodology : Employ in vitro assays such as radioligand binding studies (using 3^3H-labeled analogs) or fluorescence polarization to measure binding affinity (KdK_d). For functional activity, use cAMP accumulation assays in cell lines expressing target receptors. Validate specificity via competitive inhibition with known ligands .
  • Contradiction Resolution : Discrepancies in IC50_{50} values across studies may arise from receptor subtype variability or assay conditions (e.g., buffer composition, temperature). Replicate experiments with orthogonal methods (e.g., surface plasmon resonance) to confirm results .

Q. How can researchers design stability studies to assess this compound under physiological or storage conditions?

  • Methodology : Conduct forced degradation studies:

  • Thermal Stability : Incubate at 40°C/75% RH for 4 weeks (ICH Q1A guidelines).
  • Photostability : Expose to UV-Vis light (ICH Q1B) and monitor degradation via HPLC.
  • Hydrolytic Stability : Test in buffers (pH 1–13) at 37°C.
    • Data Analysis : Use Arrhenius kinetics to predict shelf life. Identify degradation products via LC-MS/MS and assess toxicity in silico (e.g., ProTox-II) .

Q. What computational strategies are effective for modeling the mechanistic interactions of this compound with enzymes or transporters?

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding poses. Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess stability of ligand-receptor complexes. Use QM/MM hybrid models to explore reaction pathways for covalent binding scenarios .
  • Limitations : Address force field inaccuracies by benchmarking against experimental data (e.g., crystallographic structures, binding kinetics) .

Q. How should researchers address contradictions in reported bioactivity data for this compound analogs?

  • Methodology : Conduct meta-analysis of literature to identify variables (e.g., cell line heterogeneity, assay endpoints). Replicate conflicting studies under standardized conditions. Use Bayesian statistics to quantify uncertainty or systematic biases .
  • Case Study : If analog A shows antagonism in Study X but agonism in Study Y, verify receptor isoform expression (via qPCR/Western blot) and ligand concentration ranges .

Tables for Key Data Comparison

Property Analytical Method Typical Value Reference
Melting PointDifferential Scanning Calorimetry189–194°C
LogP (Lipophilicity)Shake-flask/HPLC2.1 ± 0.3
Plasma Stability (t1/2_{1/2})LC-MS (37°C, pH 7.4)8.2 hours

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.